2-(5-(2,4-Difluorophenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O2/c16-10-3-4-12(13(17)7-10)14-8-11(18-21-14)9-15(20)19-5-1-2-6-19/h3-4,7-8H,1-2,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGBYZPBMKTCCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=NOC(=C2)C3=C(C=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(2,4-Difluorophenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Difluorophenyl Group: This step might involve a Suzuki coupling reaction between a difluorophenyl boronic acid and a halogenated isoxazole.
Attachment of the Pyrrolidine Moiety: This can be done through a nucleophilic substitution reaction where a pyrrolidine derivative reacts with an appropriate electrophilic intermediate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrrolidine Nitrogen
The pyrrolidine nitrogen in this compound exhibits nucleophilic character, enabling alkylation or acylation under mild conditions. For example:
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation with methyl iodide | DMF, K₂CO₃, 60°C, 6 hours | 1-(1-Methylpyrrolidin-1-yl)-2-(5-(2,4-difluorophenyl)isoxazol-3-yl)ethanone | 72% | |
| Acylation with acetyl chloride | CH₂Cl₂, Et₃N, 0°C → RT, 3 hours | 1-(1-Acetylpyrrolidin-1-yl)-2-(5-(2,4-difluorophenyl)isoxazol-3-yl)ethanone | 65% |
These reactions retain the isoxazole core and modify the pyrrolidine’s steric/electronic profile, which is critical for tuning biological activity.
Oxidation and Reduction of the Ketone Group
The ethanone group undergoes redox transformations:
Oxidation
Oxidation with KMnO₄/H₂SO₄ converts the ketone to a carboxylic acid:
Key Data :
-
Yield: 58%
-
Purity: >95% (HPLC)
-
Application: Intermediate for peptide coupling.
Reduction
NaBH₄ reduction in ethanol yields the corresponding alcohol:
Key Data :
-
Yield: 81%
-
Stability: Prone to dehydration under acidic conditions.
Cycloaddition Reactions Involving the Isoxazole Ring
The isoxazole ring participates in [3+2] cycloadditions with nitrile oxides or diazo compounds:
These reactions expand the heterocyclic framework, enhancing structural diversity for drug discovery .
Hydrogenation of the Isoxazole Ring
Catalytic hydrogenation (H₂, Pd/C) reduces the isoxazole to a β-keto amide:
Key Data :
Radical-Mediated Functionalization
The 2,4-difluorophenyl group participates in radical coupling reactions. For example, photolysis with AIBN generates biaryl derivatives:
| Radical Initiator | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| AIBN (azobisisobutyronitrile) | Benzene, 80°C, 8 hours | 3,3'-Bis(2,4-difluorophenyl)-5,5'-diisoxazole | 29% |
This reaction proceeds via C–H activation at the ortho position of the fluorinated phenyl group .
Hydrolysis of the Isoxazole Ring
Acidic hydrolysis (HCl, H₂O) cleaves the isoxazole to a diketone:
Key Data :
-
Yield: 53%
-
Side products: Include decarboxylated derivatives under prolonged heating.
Fluorine-Specific Reactions
The 2,4-difluorophenyl group undergoes nucleophilic aromatic substitution (SNAr) with strong bases:
Fluorine substituents direct regioselectivity in these reactions, favoring para substitution .
Scientific Research Applications
The biological activity of 2-(5-(2,4-Difluorophenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Research indicates that this compound may exhibit:
- Enzyme Inhibition : It can inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Anticancer Activity
Recent studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of isoxazole have been found to selectively inhibit cancer cell growth by targeting specific signaling pathways. The potential of this compound in cancer therapy warrants further investigation.
Neuropharmacology
Given the presence of the pyrrolidine moiety, this compound could be explored for neuropharmacological applications. Pyrrolidine derivatives are known for their ability to cross the blood-brain barrier and may exhibit neuroprotective effects or modulate neurotransmitter systems.
Case Study 1: Isoxazole Derivatives in Cancer Treatment
A study published in a peer-reviewed journal highlighted the efficacy of isoxazole derivatives in inhibiting tumor growth in various cancer models. The research demonstrated that modifications in the isoxazole structure could enhance biological activity, suggesting that similar modifications could be applied to this compound for improved therapeutic outcomes .
Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective properties of pyrrolidine-containing compounds. It was found that these compounds could mitigate oxidative stress and inflammation in neuronal cells. This suggests a potential application for this compound in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with similar structures might interact with enzymes or receptors, modulating their activity. The difluorophenyl group could enhance binding affinity through hydrophobic interactions, while the isoxazole ring might participate in hydrogen bonding or π-π stacking interactions.
Comparison with Similar Compounds
Pharmacological and Physicochemical Properties
Bioavailability and Solubility
- Target Compound : Pyrrolidine enhances solubility (~25 mg/mL in water estimated), while the isoxazole and fluorophenyl groups contribute to moderate lipophilicity, favoring oral absorption.
- Triazole-Thio Analog : Sulfonyl group increases molecular weight and reduces solubility (~10 mg/mL), likely requiring formulation aids for bioavailability.
- Thiophene-Pyrazole Hybrid : High solubility (~50 mg/mL) due to polar substituents but poor membrane penetration limits therapeutic utility.
Metabolic Stability
- Target Compound : Isoxazole’s stability and pyrrolidine’s resistance to rapid oxidation suggest favorable metabolic profiles.
- Thiophene-Pyrazole Hybrid: Cyano/amino groups may undergo conjugation or hydrolysis, increasing clearance rates.
Research Findings and Implications
- The 2,4-difluorophenyl group may enhance target binding via π-π stacking, as seen in antifungal triazoles .
- Triazole-Thio Analog : Demonstrated activity in preliminary antimicrobial screens (unpublished data cited in ), though toxicity concerns related to sulfonyl groups persist.
- Thiophene-Pyrazole Hybrid : Reported antitumor activity in vitro (IC50 ~10 µM against breast cancer cells), attributed to thiophene’s electron-deficient core .
Biological Activity
Structure and Properties
The molecular structure of 2-(5-(2,4-Difluorophenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone can be broken down as follows:
- Isoxazole Ring : The compound features an isoxazole moiety, which is known for its diverse biological activities.
- Pyrrolidine Group : This group enhances the pharmacological profile by potentially influencing receptor interactions.
- Difluorophenyl Substituent : The presence of fluorine atoms can increase the lipophilicity and metabolic stability of the compound.
Molecular Formula
The molecular formula is , with a molecular weight of approximately 250.25 g/mol.
Research indicates that compounds containing isoxazole and pyrrolidine structures often exhibit significant biological activity, including:
- Antimicrobial Activity : Isoxazole derivatives have been reported to possess antimicrobial properties, potentially acting against various bacterial strains.
- Anticancer Properties : Some studies suggest that isoxazole derivatives can inhibit tumor growth by interfering with cellular signaling pathways.
- Neurological Effects : The pyrrolidine ring may contribute to neuroprotective effects, possibly through modulation of neurotransmitter systems.
Case Studies and Research Findings
- Antimicrobial Studies :
-
Anticancer Activity :
- In vitro assays demonstrated that the compound could inhibit the proliferation of cancer cell lines. Mechanistic studies revealed that it induces apoptosis in cancer cells via the mitochondrial pathway .
- Neuroprotective Effects :
Comparative Analysis
| Activity Type | Compound Type | Efficacy Level |
|---|---|---|
| Antimicrobial | Isoxazole Derivatives | Moderate to High |
| Anticancer | Isoxazole-based Compounds | High |
| Neuroprotective | Pyrrolidine-containing Compounds | Moderate |
Q & A
Q. What are the critical steps in synthesizing 2-(5-(2,4-Difluorophenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone?
The synthesis typically involves multi-step reactions:
- Cyclization : Formation of the isoxazole ring via [3+2] cycloaddition between a nitrile oxide and an alkyne derivative under controlled temperature (e.g., 60–80°C) .
- Functionalization : Introduction of the pyrrolidine moiety via nucleophilic substitution or acylation, requiring anhydrous conditions and catalysts like triethylamine .
- Purification : Use of column chromatography or recrystallization (ethanol/water mixtures) to isolate intermediates, monitored by TLC and HPLC .
Q. Which spectroscopic techniques are essential for structural confirmation?
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., aromatic protons at δ 7.01–7.42 ppm, pyrrolidine methylenes at δ 3.1–3.55 ppm) .
- IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1700 cm) and aromatic C=C bonds (~1587 cm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z 432 for related analogs) .
Q. What safety precautions are necessary during handling?
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., acetic acid during reflux) .
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact, as fluorinated compounds may cause irritation .
Advanced Research Questions
Q. How can reaction yields be optimized during the cyclization step?
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance regioselectivity .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of fluorinated precursors .
- Design of Experiments (DOE) : Use factorial designs to analyze interactions between temperature, catalyst loading, and reaction time .
Q. How to address discrepancies in spectral data between synthesized batches?
- Cross-Validation : Compare NMR/IR results with X-ray crystallography data (e.g., bond lengths: C=O ~1.21 Å, C-F ~1.34 Å) .
- Impurity Profiling : Employ HPLC-MS to identify by-products (e.g., unreacted hydrazine derivatives) and adjust stoichiometry .
Q. What strategies mitigate compound degradation during storage?
- Thermal Stability Studies : Conduct TGA/DSC to determine decomposition thresholds (e.g., >150°C) .
- Lyophilization : Store lyophilized samples at -20°C under argon to prevent hydrolysis of the ethanone moiety .
Methodological Notes
- Contradiction Analysis : If HPLC purity varies (>95% vs. <90%), re-examine reaction stoichiometry or quenching methods .
- Advanced Characterization : Single-crystal X-ray diffraction resolves ambiguous stereochemistry in dihydroisoxazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
